1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol
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Overview
Description
1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol is an organic compound with a unique structure that includes an aminomethyl group and a tert-butyl group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the Mannich reaction, which is a three-component reaction involving formaldehyde, a primary or secondary amine, and a compound containing an acidic proton adjacent to a carbonyl group . This reaction results in the formation of an aminomethyl group attached to the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Mannich reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.
Scientific Research Applications
1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Aminomethyl)cyclohexane: Lacks the tert-butyl group, resulting in different chemical and physical properties.
4-tert-Butylcyclohexanol: Lacks the aminomethyl group, affecting its reactivity and applications.
Uniqueness: 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol is unique due to the presence of both the aminomethyl and tert-butyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(aminomethyl)-4-tert-butylcyclohexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-10(2,3)9-4-6-11(13,8-12)7-5-9/h9,13H,4-8,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQOODASXBPVLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50627605 |
Source
|
Record name | 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58485-48-6 |
Source
|
Record name | 1-(Aminomethyl)-4-tert-butylcyclohexan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50627605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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